9-Bromo-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline is a heterocyclic compound with the chemical formula C12H14BrN. Several resources provide information on its basic properties including molecular weight, melting point, and CAS number [, , ]. Suppliers also sell this compound, typically for research purposes [, ].
9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline is a heterocyclic compound characterized by a fused bicyclic structure that includes a pyridine and quinoline moiety. Its molecular formula is C12H14BrN, and it has a molecular weight of approximately 252.15 g/mol. The compound features a bromine atom at the 9-position of the tetrahydroquinoline ring, which contributes to its unique chemical properties and potential biological activities .
There is no current information regarding a specific mechanism of action for 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline.
Several synthesis methods have been reported for 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline:
9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline has potential applications in:
Interaction studies involving 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline focus on its binding affinity to various biological targets. Preliminary findings suggest that it may interact with specific enzymes or receptors that are pivotal in disease pathways. Further research is required to fully understand these interactions and their implications for therapeutic applications.
Several compounds share structural similarities with 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2,3-Dihydroquinoline | Lacks bromine substitution | More stable; less reactive |
| 8-Bromo-2-methylquinoline | Contains a methyl group instead of hydrogen | Different pharmacological profile |
| 4-Bromojulolidine | Similar bicyclic structure | Exhibits distinct biological activities |
| 8-Hydroxy-1H-pyrido[4,3-b]indole | Hydroxy group present | Potentially different interaction mechanisms |
These compounds highlight the uniqueness of 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline through their structural variations and differing biological activities. Understanding these similarities and differences can aid in the design of new derivatives with enhanced efficacy or reduced toxicity.
9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline is a heterocyclic compound characterized by a fused bicyclic structure that includes both pyridine and quinoline moieties . The molecular formula is C₁₂H₁₄BrN, with a molecular weight of 252.15 g/mol [2] [3]. The compound features a bromine atom at the 9-position of the tetrahydroquinoline ring system, which contributes to its unique chemical properties and potential biological activities .
The structure is formally derived from julolidine (2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline) through selective bromination at the 9-position [2]. The fused bicyclic framework consists of a six-membered pyridine ring fused to a seven-membered quinoline ring system, with two saturated aliphatic bridges connecting the aromatic rings [3]. The canonical SMILES representation is BrC1=CC2CCCN3CCCC(=C1)C3=2 [3].
The compound exhibits conformational flexibility due to the presence of two saturated six-membered rings within the fused system [4] [5]. X-ray crystallographic studies of related julolidine derivatives have revealed that the non-aromatic rings typically adopt envelope conformations [4] [5]. In the case of 9-bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline, one of the fused non-aromatic rings adopts an envelope conformation while the other exhibits a screw-boat conformation [5].
The tricyclic fragment of the julolidine ring system can exhibit disorder over two sets of sites with different occupancy ratios, as observed in related structures [5]. The conformational analysis indicates that the structure is not planar due to the folding of the seven-membered ring component [4]. This conformational flexibility influences the compound's electronic properties and reactivity patterns.
The electronic structure of 9-bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline is characterized by significant π-delocalization across the aromatic system [6]. The presence of the bromine substituent at the 9-position introduces electron-withdrawing effects that modify the electronic distribution within the molecule [6]. Density functional theory calculations have shown that the introduction of the julolidine moiety as a donor group significantly affects the electronic properties, with calculated energy gaps ranging from 1.5 to 2.0 eV depending on the substitution pattern [6].
The nitrogen atom in the julolidine framework acts as an electron-donating center, creating a push-pull electronic system when combined with electron-withdrawing substituents [6]. This electronic arrangement results in intramolecular charge transfer characteristics that are important for the compound's photophysical properties [7]. The calculated pKa value for the nitrogen center is approximately 5.61, indicating moderate basicity [2].
The melting point of 9-bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline has been reported as 36.5°C [2]. The boiling point is documented as 135.0-136.5°C under reduced pressure conditions of 0.15 Torr [2]. These thermal properties indicate that the compound is a low-melting solid at room temperature, with moderate volatility under reduced pressure conditions.
The thermal stability profile shows that the compound remains stable under ambient storage conditions when kept in an inert atmosphere at room temperature [3]. The relatively low melting point compared to the unbrominated julolidine (34-36°C) suggests minimal impact of the bromine substitution on the crystal packing forces [8].
The solubility characteristics of 9-bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline reflect its heterocyclic nature and the presence of the bromine substituent [9]. The compound exhibits moderate solubility in organic solvents, with the specific solvent properties determining the extent of dissolution [9]. Like its parent julolidine structure, the compound is soluble in toluene but insoluble in water [8].
The presence of the bromine atom increases the molecular weight and lipophilicity compared to the unbrominated analog, which affects the solubility profile in different solvent systems [9]. The compound's solubility behavior is consistent with other brominated heterocyclic compounds of similar molecular weight and structure.
The predicted density of 9-bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline is 1.48 ± 0.1 g/cm³ [2]. This value is higher than that of the unbrominated julolidine (1.1 g/cm³), reflecting the contribution of the bromine atom to the overall molecular density [8]. The increased density is consistent with the higher atomic mass of bromine compared to hydrogen.